2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
This compound, also known by its CAS Number 1311435-28-5, is a synthetic compound with a molecular weight of 320.27 . Its IUPAC name is 2,2,2-trifluoroethyl 2-{[(2-furylmethyl)amino]carbonyl}-1-pyrrolidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15F3N2O4/c14-13(15,16)8-22-12(20)18-5-1-4-10(18)11(19)17-7-9-3-2-6-21-9/h2-3,6,10H,1,4-5,7-8H2,(H,17,19) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical and Chemical Properties Analysis
The compound has a molecular weight of 320.27 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis Methods
- Convenient Synthesis Methods : Various methods for synthesizing 2-amido substituted furans, including the use of furan-2-carbonyl azide, are detailed. These methods are key for developing compounds like 2,2,2-Trifluoroethyl 2-[(furan-2-ylmethyl)carbamoyl]pyrrolidine-1-carboxylate (Padwa et al., 2003).
Chemical Transformations
- Aldol Reaction Catalysis : The compound was found effective as an organocatalyst in an asymmetric intramolecular aldol reaction, featuring a rare combination of aldehyde as a nucleophile and ketone as an electrophile (Hayashi et al., 2007).
- Synthesis of Difluorocyclopropa[b]furo[2,3-c]pyrrole : Through the reaction of N-(5-R-furan-2-ylmethylidene)anilines with difluorocarbene, the synthesis of 6,6-difluorocyclopropa[b]furo[2,3-c]pyrrole derivatives is achieved (Voznyi et al., 2005).
Application in Organic Ligands and Complexes
- Organic Ligand and Metal Complexes : Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate is employed in forming organic ligands like 4-(5-((diphenylamino)methyl)furan-2-carboxamido)-2-hydroxybenzoic acid, leading to the development of transition metal complexes with antimicrobial activities (Patel, 2020).
Spectroscopy and Analytical Studies
- Spectral Studies of Furan-Containing Compounds : Analytical and spectral studies focus on the properties and applications of furan ring-containing organic ligands, highlighting their potential in various chemical processes (Patel, 2020).
Electrophilic Reactions
- Electrophilic Oxyalkylation : The compound is involved in electrophilic oxyalkylation reactions, showcasing its utility in organic synthesis, particularly in the modification of pyrrole, furan, and thiophene derivatives (Khodakovskiy et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-(furan-2-ylmethylcarbamoyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O4/c14-13(15,16)8-22-12(20)18-5-1-4-10(18)11(19)17-7-9-3-2-6-21-9/h2-3,6,10H,1,4-5,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKSOBBFJRNPPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC(F)(F)F)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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